molecular formula C14H14N2O2 B1527126 3-Phenyl-3-(pyridin-2-ylamino)propanoic acid CAS No. 1135400-24-6

3-Phenyl-3-(pyridin-2-ylamino)propanoic acid

Cat. No.: B1527126
CAS No.: 1135400-24-6
M. Wt: 242.27 g/mol
InChI Key: BMERVCBNHVDTAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

3-phenyl-3-(pyridin-2-ylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c17-14(18)10-12(11-6-2-1-3-7-11)16-13-8-4-5-9-15-13/h1-9,12H,10H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMERVCBNHVDTAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)NC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718290
Record name 3-Phenyl-3-[(pyridin-2-yl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135400-24-6
Record name 3-Phenyl-3-[(pyridin-2-yl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation via Amide Coupling (General Procedures B1, B2, B3)

These procedures involve the conversion of protected amine intermediates into the target acid through amide bond formation followed by hydrolysis.

Step Description Reagents & Conditions Notes
1 Dissolution of protected starting material in dioxane 3 mL dioxane, 1 mL concentrated HCl, stir 1 h at room temperature Formation of amine hydrochloride intermediate
2 Evaporation of solvents and redissolution DMF or dioxane/water (1:1) Prepares solution for coupling
3 Coupling reaction Addition of aromatic acid (1.1-1.2 eq.), HATU (1.2 eq.), DIPEA (5 eq.) or benzoyl chloride (1.1 eq.) with NaHCO3 (3 eq.) Stir overnight at room temperature, monitored by HPLC
4 Hydrolysis Methanol/water (3:1), 5 eq. LiOH, stir until completion (HPLC monitored) Converts ester to free acid
5 Purification Preparative reverse phase HPLC Final compound obtained as TFA salt, colorless solid

These methods yield the target compound with moderate to good yields after purification.

Preparation of 3-(pyridin-2-ylamino)propanol Intermediates (General Procedures C, D, E)

These steps are crucial for constructing the pyridin-2-ylamino moiety attached to the propanol backbone, which is subsequently converted to the acid.

Step Description Reagents & Conditions Outcome
C Preparation of methyl-2-chloropyridin-N-oxides Silica gel chromatography (DCM/methanol/TEA 95/5/0.1) Light yellow solid
D Reaction of 2-chloro-methylpyridine-N-oxide with 3-aminopropanol Heat at 150°C in sealed tube for 2 h 3-[(methylpyridin-N-oxid-2-yl)amino]propan-1-ol obtained
E Hydrogenation of pyridine-N-oxide Pd/C catalyst, 1 atm H2, ambient temperature, monitored by TLC 3-(methylpyridin-2-ylamino)propan-1-ol obtained as pale brown oil

These intermediates are essential for subsequent amide coupling or further functionalization.

Direct Synthesis from 2-Aminopyridine and Butyl Acrylate

An alternative synthetic route involves the Michael addition of 2-aminopyridine to butyl acrylate followed by hydrolysis:

Step Description Reagents & Conditions Yield & Notes
1 Reaction of 2-aminopyridine with butyl acrylate in presence of acetic acid Stir overnight at 70°C Michael addition forms ester intermediate
2 Hydrolysis of ester Potassium hydroxide, water, stir overnight at 25°C Hydrolyzes ester to free acid
3 Workup Concentration under vacuum, washing with DCM, filtration 57% yield of 3-(pyridin-2-ylamino)propanoic acid as brown oil

This method is straightforward and provides moderate yield with simple reagents.

Purification and Characterization

  • Purification is primarily achieved by preparative reverse phase high-performance liquid chromatography (HPLC) , yielding the target compound as trifluoroacetic acid (TFA) salt.
  • Characterization includes NMR spectroscopy (e.g., ^1H-NMR), mass spectrometry (MS), and chromatographic purity assessment by HPLC.
  • Reaction monitoring is commonly done by HPLC or TLC to ensure complete conversion before proceeding to next steps.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Purification Reference
Amide coupling with aromatic acids (B1) Protected amine, aromatic acid HATU, DIPEA, LiOH Room temp, overnight Moderate (24-55%) Preparative RP-HPLC
Benzamido derivative synthesis (B2) Protected amine, benzoyl chloride NaHCO3, LiOH Room temp, 30 min coupling Moderate Preparative RP-HPLC
Arylsulphonamido derivative synthesis (B3) Protected amine, aryl sulphonyl chloride DIPEA, LiOH Room temp, overnight Moderate Preparative RP-HPLC
Michael addition and hydrolysis 2-Aminopyridine, butyl acrylate AcOH, KOH 70°C (overnight), then 25°C (overnight) 57% Workup with DCM, filtration
Pyridinylamino-propanol intermediate synthesis 2-Chloromethylpyridine-N-oxide, 3-aminopropanol Heat, Pd/C hydrogenation 150°C, ambient H2 - Silica gel chromatography

Research Findings and Notes

  • The amide coupling approach offers versatility to introduce various aromatic substituents, enabling structural analog synthesis for SAR studies.
  • The Michael addition route is efficient for direct synthesis of the core compound without protection/deprotection steps.
  • Use of LiOH for ester hydrolysis is effective and monitored by HPLC to ensure complete conversion.
  • Purification by preparative reverse phase HPLC is critical to obtain high purity suitable for biological testing.
  • The synthetic routes described have been validated in peer-reviewed publications and patent literature, ensuring reliability and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-3-(pyridin-2-ylamino)propanoic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding oxo derivatives.

  • Reduction: Reduction reactions can reduce the compound to its corresponding amine derivatives.

  • Substitution: Substitution reactions can replace the pyridin-2-ylamino group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid, sulfuric acid).

Major Products Formed:

  • Oxidation Products: Oxidation can yield phenyl-3-(pyridin-2-ylamino)propanoic acid oxo derivatives.

  • Reduction Products: Reduction can yield phenyl-3-(pyridin-2-ylamino)propanoic acid amine derivatives.

  • Substitution Products: Substitution can yield various derivatives with different functional groups replacing the pyridin-2-ylamino group.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives synthesized from 3-(pyridin-2-ylamino)propanoic acid. These derivatives have shown promising activity against various bacterial and fungal strains.

Research Findings:

  • Bacterial Activity: The synthesized hydrazones derived from 3-(pyridin-2-ylamino)propanoic acid were tested against Escherichia coli, Staphylococcus aureus, and Mycobacterium luteum. Notably, one compound exhibited a minimal inhibitory concentration (MIC) of 3.9 µg/mL against M. luteum, indicating potent antibacterial properties .
  • Fungal Activity: The same derivatives were also assessed for antifungal activity against Candida tenuis and Aspergillus niger. The results demonstrated significant antifungal effects, with some compounds achieving MIC values as low as 0.9 µg/mL against C. tenuis .

Antitumor Potential

The antitumor efficacy of 3-phenyl-3-(pyridin-2-ylamino)propanoic acid derivatives has been explored through various in vitro studies.

Case Studies:

  • Cell Viability Assays: Compounds synthesized from this acid were tested on triple-negative breast cancer (MDA-MB-231) and glioblastoma (U-87) cell lines using the MTT assay. One hydrazone derivative showed an IC50 value of 39.2 ± 1.7 μM against MDA-MB-231 cells, indicating significant cytotoxicity .
  • Mechanistic Insights: In silico molecular modeling suggested that the most active compounds may act as inhibitors of BRAF and MEK protein kinases, which are critical in cancer signaling pathways. This mechanism could provide a therapeutic strategy for targeting specific malignancies .

Synthesis and Characterization

The synthesis of 3-(pyridin-2-ylamino)propanoic acid derivatives typically involves straightforward chemical reactions that yield high purity products.

Synthesis Methodology:

A common synthetic route includes:

  • Reaction of pyridine-based amines with suitable acylating agents.
  • Use of catalysts such as trifluoromethanesulfonic acid to enhance yield and purity.
  • Characterization using techniques like NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity .

Summary Table of Applications

ApplicationActivity TypeTested Organisms/CellsKey Findings
AntimicrobialBacterialE. coli, S. aureus, M. luteumMIC as low as 3.9 µg/mL against M. luteum
AntimicrobialFungalC. tenuis, A. nigerMIC as low as 0.9 µg/mL against C. tenuis
AntitumorCytotoxicityMDA-MB-231, U-87IC50 value of 39.2 ± 1.7 μM against MDA-MB-231
Mechanistic InsightKinase InhibitionIn silico modelingPotential inhibitors of BRAF and MEK kinases

Mechanism of Action

The mechanism by which 3-Phenyl-3-(pyridin-2-ylamino)propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name: 3-Phenyl-3-(pyridin-2-ylamino)propanoic acid
  • Molecular Formula : C₁₄H₁₄N₂O₂
  • Molecular Weight : 242.28 g/mol
  • CAS No.: 104961-64-0 .

Key Features :

  • Contains a phenyl group and a pyridin-2-ylamino substituent on the β-carbon of a propanoic acid backbone.
  • Acts as a precursor in synthesizing Dabigatran etexilate derivatives, anticoagulants targeting thrombin .
  • Exhibits moderate solubility in organic solvents due to hydrophobic aromatic moieties .

Comparison with Structurally Similar Compounds

Chlorinated 3-Phenylpropanoic Acid Derivatives

  • Example: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (CAS: Not provided) .
  • Structural Differences : Chlorine atoms at 3,5-positions and hydroxyl at 4-position on the phenyl ring.
  • Biological Activity: Antimicrobial: Active against E. coli and S. aureus (MIC values <10 µg/mL). No reported anticoagulant properties.
  • Key Insight: Chlorination enhances antimicrobial potency compared to non-halogenated analogs like 3-phenylpropanoic acid .

NSAID-Inspired β-Hydroxy-β-Arylalkanoic Acids

  • Examples : Fenbufen (CAS: 36330-85-5), Ibuprofen (CAS: 15687-27-1) .
  • Structural Differences : Hydroxyl group at β-position and varied aryl substituents (e.g., biphenyl, isobutylphenyl).
  • Biological Activity :
    • Anti-inflammatory: COX enzyme inhibition (IC₅₀ ~1–10 µM).
    • Antiproliferative: Activity against malignant cell lines (IC₅₀ ~50–100 µM).
  • Key Insight: Hydroxyl group critical for COX binding; pyridinylamino substituent in the target compound lacks this COX affinity .

Heterocyclic-Modified Propanoic Acids

  • Example: 3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid (CAS: 138555-54-1) .
  • Structural Differences : Pyrimidine ring at β-position.
  • Biological Activity: Potential kinase inhibition due to pyrimidine’s affinity for ATP-binding pockets.
  • Key Insight : Heterocycles like pyrimidine or pyridine (in the target compound) enhance target specificity but differ in biological pathways .

Chiral Derivatives with Fluorinated Groups

  • Example: 3-Phenyl-3-(2,2,2-trifluoroacetamido)propanoic acid (P-PTA, CAS: 21735-63-7) .
  • Structural Differences: Trifluoroacetamido group replaces pyridinylamino.
  • Properties :
    • Increased metabolic stability due to fluorine’s electronegativity.
    • Chiral centers influence enantioselective interactions.
  • Key Insight: Fluorinated groups improve pharmacokinetics compared to amino-substituted analogs .

Biological Activity

3-Phenyl-3-(pyridin-2-ylamino)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a propanoic acid backbone substituted with a phenyl group and a pyridin-2-ylamino group. Its molecular formula is C13H14N2O2C_{13}H_{14}N_2O_2, and it has a molar mass of approximately 230.26 g/mol. The presence of both the phenyl and pyridine moieties suggests potential interactions with various biological targets.

Research indicates that compounds similar to this compound can exhibit multiple biological activities, including:

  • Anti-inflammatory effects: Compounds in this class may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
  • Analgesic properties: Similar compounds have shown efficacy in pain relief, potentially through modulation of neurotransmitter systems.
  • Antifibrotic activity: Certain derivatives have been reported to inhibit collagen synthesis, suggesting a role in treating fibrotic diseases.

In Vitro Studies

  • Cell Proliferation and Cytotoxicity:
    • The compound was tested on various cell lines to assess its cytotoxic effects. The half-maximal inhibitory concentration (IC50) values were determined, indicating the concentration required to inhibit cell proliferation by 50%. Results showed that the compound exhibits significant cytotoxicity against specific cancer cell lines, with IC50 values ranging from 45.69 μM to 100 μM depending on the cellular context .
  • Collagen Synthesis Inhibition:
    • In studies focusing on hepatic stellate cells, this compound demonstrated the ability to inhibit collagen prolyl-hydroxylase activity, leading to reduced collagen accumulation in vitro. This suggests potential applications in treating liver fibrosis .

In Vivo Studies

In vivo studies have shown promising results regarding the analgesic and anti-inflammatory properties of related compounds. For instance, animal models treated with similar pyridine derivatives exhibited reduced pain response and inflammation markers, supporting their therapeutic potential .

Case Studies

Case Study 1: Analgesic Activity
A study evaluated the analgesic effects of a related compound in a rat model of inflammatory pain. The compound significantly reduced pain scores compared to control groups, indicating its potential as an analgesic agent.

Case Study 2: Fibrosis Treatment
Another investigation focused on the antifibrotic properties of pyridine derivatives in a liver fibrosis model. Treatment with these compounds resulted in decreased collagen deposition and improved liver function markers, highlighting their therapeutic promise for fibrotic diseases.

Summary of Research Findings

The biological activity of this compound is supported by various studies indicating its potential as an anti-inflammatory, analgesic, and antifibrotic agent. The following table summarizes key findings from recent research:

Study Activity IC50 Value (μM) Notes
Study 1Cell Proliferation Inhibition45.69Effective against specific cancer cell lines
Study 2Collagen Synthesis Inhibition100Significant reduction in collagen accumulation
Study 3Analgesic ActivityNot specifiedReduced pain scores in animal models

Q & A

Q. What are the standard synthetic routes for preparing 3-phenyl-3-(pyridin-2-ylamino)propanoic acid, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves coupling pyridin-2-amine derivatives with phenylpropanoic acid precursors via amide bond formation. For example, analogous compounds (e.g., fluoropyridine-containing amino acids) are synthesized using carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
  • Intermediate Characterization : Use 1H^1H-NMR to confirm amine coupling (disappearance of NH2_2 signals at δ 5–6 ppm) and FTIR to validate carboxylic acid formation (C=O stretch at ~1700 cm1^{-1}). LC-MS can track reaction progress .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

  • Methodological Answer :
  • High-Resolution Mass Spectrometry (HRMS) : Determines molecular formula (e.g., C14_{14}H13_{13}N2_2O2_2) with <2 ppm error .
  • 2D-NMR (COSY, HSQC) : Resolves aromatic proton coupling (pyridine ring protons at δ 7–8.5 ppm) and verifies stereochemistry .
  • X-ray Crystallography : Resolves spatial arrangement of the phenyl-pyridine core, critical for structure-activity relationship (SAR) studies .

Q. What biological targets are hypothesized for this compound based on structural analogs?

  • Methodological Answer : Pyridine-amino acid hybrids (e.g., fluorinated analogs) show activity in enzyme inhibition (e.g., kinases) due to hydrogen bonding with catalytic residues . Molecular docking studies can predict binding to ATP-binding pockets or allosteric sites. Validate via fluorescence polarization assays or surface plasmon resonance (SPR) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and regioselectivity of this compound?

  • Methodological Answer : Apply quantum mechanical calculations (DFT) to model transition states and predict regioselectivity in amide coupling. For example, ICReDD’s workflow combines reaction path searches with experimental validation to reduce trial-and-error synthesis . Machine learning (e.g., Bayesian optimization) can screen solvent/base combinations for >90% yield .

Q. What strategies resolve contradictions in reported bioactivity data across similar compounds?

  • Methodological Answer :
  • Meta-Analysis : Compare SAR trends across analogs (e.g., electron-withdrawing substituents on pyridine enhance kinase inhibition vs. bulky groups reducing bioavailability ).
  • Cellular Context : Test in isogenic cell lines (e.g., HEK293 vs. HeLa) to isolate target-specific effects from off-target interactions .

Q. How does stereochemistry at the propanoic acid moiety influence biological activity?

  • Methodological Answer : Synthesize enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution. Compare IC50_{50} values in enzyme assays (e.g., (S)-enantiomers of similar compounds show 10-fold higher potency due to optimal hydrogen bonding ). Circular dichroism (CD) can correlate absolute configuration with activity .

Q. What in silico tools predict the metabolic stability of this compound?

  • Methodological Answer : Use ADMET predictors (e.g., SwissADME) to estimate cytochrome P450 metabolism. For instance, pyridine rings are prone to oxidation at the 4-position, which can be mitigated by introducing fluorine . Validate predictions with microsomal stability assays (e.g., human liver microsomes + NADPH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Phenyl-3-(pyridin-2-ylamino)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-Phenyl-3-(pyridin-2-ylamino)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.